

An In-depth Technical Guide to Ethyl 1-Aminocyclopropanecarboxylate: Structure, Stereochemistry, and Applications

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Compound of Interest

Compound Name: *Ethyl 1-aminocyclopropanecarboxylate*

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Abstract

Ethyl 1-aminocyclopropanecarboxylate, a conformationally constrained amino acid analogue, is a versatile building block in organic synthesis and drug discovery. Its rigid cyclopropane scaffold imparts unique stereochemical properties that are increasingly exploited in the design of peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and biological significance of **ethyl 1-aminocyclopropanecarboxylate**, with a focus on its applications in pharmaceutical research and development. Detailed experimental protocols and data are presented to facilitate its use in the laboratory.

Structure and Physicochemical Properties

Ethyl 1-aminocyclopropanecarboxylate is the ethyl ester of 1-aminocyclopropanecarboxylic acid (ACC). The presence of the cyclopropane ring significantly restricts the conformational freedom of the molecule compared to its acyclic analogue, alanine ethyl ester. This rigidity is a key feature that makes it a valuable tool in the design of molecules with specific three-dimensional structures. The hydrochloride salt is the common commercially available form.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₁ NO ₂	[1]
Molecular Weight	129.16 g/mol	[1]
CAS Number	72784-47-5	
Molecular Formula (HCl salt)	C ₆ H ₁₂ ClNO ₂	[2]
Molecular Weight (HCl salt)	165.62 g/mol	[2]
CAS Number (HCl salt)	42303-42-4	[2]
Appearance	White to off-white crystalline powder (HCl salt)	
Melting Point (HCl salt)	114-120 °C	[2]
SMILES String	CCOC(=O)C1(N)CC1	[2]
InChI Key	XFNUTZWASODOQK-UHFFFAOYSA-N (HCl salt)	[2]

Stereochemistry

The quaternary carbon atom C1 of the cyclopropane ring, to which the amino and carboxylate groups are attached, is a stereocenter. Therefore, **ethyl 1-aminocyclopropanecarboxylate** can exist as a pair of enantiomers, (R)- and (S)-**ethyl 1-aminocyclopropanecarboxylate**.

The stereochemistry of this and related cyclopropane-containing amino acids is crucial for their biological activity. The defined spatial orientation of the amino and carboxyl groups, as well as any substituents on the cyclopropane ring, dictates their interaction with biological targets such as enzymes and receptors. For instance, in derivatives of 1-aminocyclopropanecarboxylic acid, the relative stereochemistry of substituents on the cyclopropane ring can determine whether the compound acts as a substrate or an inhibitor of ethylene biosynthesis in plants.[3]

Due to the significance of stereochemistry, the development of enantioselective syntheses and chiral separation methods is of paramount importance for the application of **ethyl 1-aminocyclopropanecarboxylate** in drug discovery.

Synthesis and Purification

General Synthesis of Racemic Ethyl 1-Aminocyclopropanecarboxylate Hydrochloride

A common method for the synthesis of racemic **ethyl 1-aminocyclopropanecarboxylate** hydrochloride involves the esterification of 1-aminocyclopropane-1-carboxylic acid hydrochloride.^[4]

Experimental Protocol:

- Materials: 1-aminocyclopropane-1-carboxylic acid hydrochloride, ethanol, hydrogen chloride (gas), chloroform, ammonia (gas), diethyl ether, sodium sulfate.
- Procedure:
 - Suspend 1-aminocyclopropane-1-carboxylic acid hydrochloride (7.2 g, 52 mmol) in 500 ml of ethanol.
 - Saturate the solution with dry hydrogen chloride gas.
 - Stir and heat the mixture under reflux for sixteen hours. A Dean-Stark trap can be used to remove water.
 - Add more ethanol (200 ml) and re-saturate the solution with HCl gas.
 - After heating for an additional five hours, distill off the solvent.
 - Dissolve the residue in 300 ml of chloroform and cool the solution to 0 °C.
 - Bubble ammonia gas through the solution.
 - Evaporate the solvent from the resulting suspension.
 - Take up the residue in diethyl ether (400 ml) and wash with water (20 ml).
 - Extract the aqueous layer three times with diethyl ether (3 x 200 ml).

- Combine the ether extracts, dry over sodium sulfate, and evaporate the solvent to yield **ethyl 1-aminocyclopropanecarboxylate**. A typical yield is around 4.0 g (60%).^[4]

Chiral Separation

The separation of the enantiomers of **ethyl 1-aminocyclopropanecarboxylate** can be achieved through various techniques, including enzymatic resolution and chiral chromatography.

3.2.1. Enzymatic Resolution (Conceptual Workflow)

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. It relies on the stereoselectivity of an enzyme to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. For **ethyl 1-aminocyclopropanecarboxylate**, an esterase or lipase could be employed to selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid. The unreacted ester enantiomer and the carboxylic acid product can then be separated based on their different chemical properties.

Conceptual workflow for the enzymatic resolution of **ethyl 1-aminocyclopropanecarboxylate**.

Applications in Drug Discovery and Development

The rigid structure of **ethyl 1-aminocyclopropanecarboxylate** makes it an attractive building block for the synthesis of peptidomimetics and other conformationally constrained molecules.^[5] By incorporating this moiety into a peptide backbone, researchers can induce specific secondary structures, such as turns and helices, which can be crucial for biological activity.

Peptidomimetic Design

The design of peptidomimetics aims to create molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced metabolic stability and oral bioavailability. The incorporation of constrained amino acids like 1-aminocyclopropanecarboxylic acid and its derivatives can lead to peptides with well-defined conformations.^[5] These conformationally restricted peptidomimetics are valuable tools for developing orally active drug candidates.^[5]

The role of constrained amino acids in peptidomimetic design.

Biological Activity of Derivatives

Derivatives of 1-aminocyclopropanecarboxylic acid have shown a wide range of biological activities. For instance, certain derivatives exhibit potent and selective ligand activity at the glycine modulation site of the N-methyl-D-aspartate (NMDA) receptor, indicating their potential in neurochemical studies.[3] Additionally, various cyclopropane-containing compounds have demonstrated insecticidal, antifungal, antimicrobial, and antitumor activities.[3]

Derivative Class	Biological Activity	Potential Application	Reference
2-Substituted 1-Aminocyclopropanecarboxylic Acids	Modulation of ethylene biosynthesis in plants	Plant growth regulation, fruit ripening control	[3]
Tranylcypromine (2-phenylcyclopropylamine)	Monoamine oxidase (MAO) inhibitor	Antidepressant	[3]
Coronamic acid and its diastereomers	Plant toxin, induction of volatile biosynthesis	Plant biology research, potential for pest control	[3]
Phenylcyclopropane Carboxamides	Anticancer, anti-inflammatory, antidepressant	Drug Development	[6]

Conclusion

Ethyl 1-aminocyclopropanecarboxylate is a valuable and versatile chemical entity for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Its inherent conformational rigidity provides a powerful tool for the design of molecules with specific three-dimensional structures, leading to compounds with enhanced biological activity and improved pharmacokinetic properties. The synthetic methodologies and applications outlined in this guide are intended to serve as a practical resource for scientists working with this important building block. Further exploration into the enantioselective synthesis and biological evaluation of its derivatives is likely to uncover new therapeutic opportunities.

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